![molecular formula C18H18N4O2S B5205460 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5205460.png)
2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide, also known as MPAPS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been studied for its potential therapeutic applications in various diseases. In
作用机制
The mechanism of action of 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide involves the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory cytokines. 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has been shown to have various biochemical and physiological effects in the body. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide in lab experiments include its potent anti-inflammatory and anticancer properties. It is also relatively easy to synthesize and purify. However, the limitations of using 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide in lab experiments include its potential toxicity and lack of selectivity for specific targets.
未来方向
There are several future directions for research on 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide. One potential direction is to study its use in combination with other drugs for the treatment of cancer and inflammation. Another direction is to investigate its potential use in the treatment of other neurodegenerative disorders such as Parkinson's disease. Furthermore, the development of more selective analogs of 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide could lead to the discovery of new therapeutic targets.
合成方法
The synthesis of 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 6-amino-3-methylpyridazine in the presence of a reducing agent such as iron powder. The resulting product is then treated with phenylmagnesium bromide to obtain the final compound, 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide.
科学研究应用
2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has also been found to induce cell death in cancer cells by activating the apoptotic pathway. In addition, 2-methyl-5-{6-[methyl(phenyl)amino]-3-pyridazinyl}benzenesulfonamide has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
2-methyl-5-[6-(N-methylanilino)pyridazin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-8-9-14(12-17(13)25(19,23)24)16-10-11-18(21-20-16)22(2)15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIVLNQEQXKSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N(C)C3=CC=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B5205397.png)
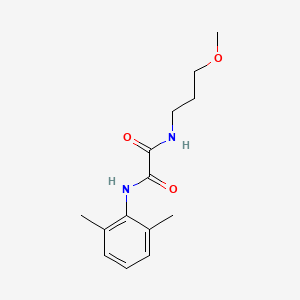
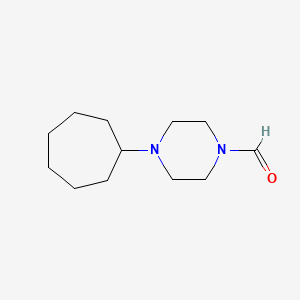
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5205411.png)
![4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine](/img/structure/B5205427.png)
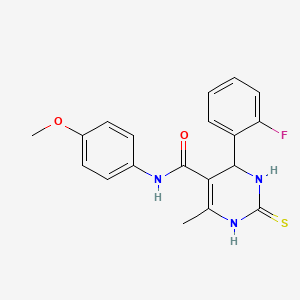
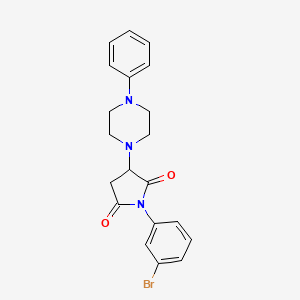
![methyl 3-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5205441.png)
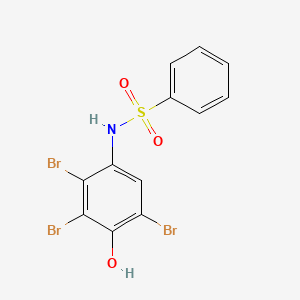
![1,7-diethyl-4-(2-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5205462.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide](/img/structure/B5205469.png)
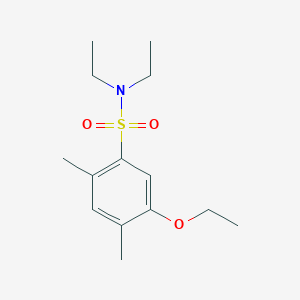
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5205482.png)
![3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5205494.png)